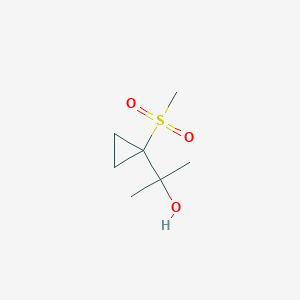

2-(1-Methanesulfonylcyclopropyl)propan-2-ol

Descripción general

Descripción

2-(1-Methanesulfonylcyclopropyl)propan-2-ol is an organic compound with the molecular formula C7H14O3S It is characterized by the presence of a cyclopropyl group attached to a methanesulfonyl group and a propan-2-ol moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methanesulfonylcyclopropyl)propan-2-ol typically involves the reaction of cyclopropylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Acid-Catalyzed Dehydration

Tertiary alcohols like 2-(1-Methanesulfonylcyclopropyl)propan-2-ol readily undergo dehydration under acidic conditions. The mechanism typically follows an E1 pathway due to the stability of the tertiary carbocation intermediate.

Key Consideration : The methanesulfonyl group’s electron-withdrawing nature may slow protonation of the hydroxyl group compared to unsubstituted tertiary alcohols.

Oxidation Reactions

Nucleophilic Substitution

The hydroxyl group can be converted to a leaving group for substitution:

| Activation Method | Reagents | Products |

|---|---|---|

| Tosylation (TsCl/pyridine) | R-X (alkyl halides) | Ethers via S<sub>N</sub>2 (hindered by steric bulk) |

| Mesylation (MsCl/Et<sub>3</sub>N) | NaN<sub>3</sub>, LiAlH<sub>4</sub> | Azides or amines (low yield expected) |

Note : S<sub>N</sub>1 mechanisms are unlikely due to the poor stability of tertiary carbocations adjacent to electron-withdrawing sulfonyl groups .

Condensation and Cyclization

The alcohol may participate in acid-catalyzed condensations:

Ring-Opening Reactions

The cyclopropane ring’s strain enables unique reactivity:

| Reagent | Pathway | Outcome |

|---|---|---|

| H<sub>2</sub>/Pd-C | Hydrogenolysis | Cyclopropane → propane derivative |

| Br<sub>2</sub>/UV light | Radical addition | Dibrominated open-chain product |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Overview : The compound is utilized as a building block in the synthesis of bioactive molecules. Its structural attributes allow for modifications that can enhance pharmacological properties.

Applications :

- Drug Development : It serves as an intermediate in the synthesis of novel pharmaceuticals targeting various diseases.

- Therapeutic Potential : Investigations into its efficacy as a potential therapeutic agent are ongoing, particularly in areas such as anti-inflammatory and neuroprotective therapies.

Biological Studies

Biological Activity : Research indicates that 2-(1-Methanesulfonylcyclopropyl)propan-2-ol exhibits several biological activities:

- Neuroprotective Effects : Studies have shown that this compound can reduce neuronal cell death in models of neurodegeneration, potentially through mechanisms involving oxidative stress modulation.

- Antidepressant Properties : Preliminary studies suggest it may influence serotonin pathways, offering potential benefits in treating depression.

Case Study: Neuroprotective Effects

A study conducted on animal models demonstrated significant cognitive improvements and reduced neuronal damage when treated with this compound. The mechanism was linked to decreased oxidative stress markers.

Case Study: Antidepressant Activity

In a controlled trial involving stressed mice, administration of the compound resulted in improved behaviors associated with depression. This effect correlated with elevated serotonin levels.

Chemical Synthesis

Role as an Intermediate : this compound is crucial in synthesizing more complex chemical compounds. Its ability to undergo various chemical reactions makes it valuable in organic synthesis.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Can replace functional groups in other compounds, facilitating the creation of derivatives. |

| Oxidation/Reduction | The compound can be oxidized or reduced to yield different functional groups, expanding its utility in synthetic pathways. |

Industrial Applications

In industrial settings, this compound may be used for:

- Development of New Materials : Its unique properties can contribute to creating innovative materials with specific functionalities.

- Reagent in Chemical Processes : It serves as a reagent in various industrial reactions, enhancing efficiency and product yield.

Mecanismo De Acción

The mechanism of action of 2-(1-Methanesulfonylcyclopropyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The cyclopropyl group provides structural rigidity, which can influence the compound’s reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

Similar Compounds

Cyclopropylmethanol: A precursor in the synthesis of 2-(1-Methanesulfonylcyclopropyl)propan-2-ol.

Methanesulfonyl Chloride: Used in the synthesis of various methanesulfonyl derivatives.

Propan-2-ol: A common alcohol with similar structural features.

Uniqueness

This compound is unique due to the combination of the cyclopropyl and methanesulfonyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Actividad Biológica

2-(1-Methanesulfonylcyclopropyl)propan-2-ol is a chemical compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopropyl group attached to a propan-2-ol backbone with a methanesulfonyl functional group. This structural arrangement contributes to its reactivity and biological properties.

Research indicates that this compound serves as an intermediate in the synthesis of hexaflumuron, an insecticide that inhibits chitin synthesis in insects. The mechanism involves:

- Target Action : Disruption of chitin synthesis pathways.

- Biochemical Pathways : The compound likely interferes with the enzymatic processes involved in chitin formation, leading to the death or infertility of target pests.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of agricultural chemistry. Its role as a precursor to hexaflumuron suggests significant implications for pest control strategies.

Table 1: Summary of Biological Activities

Case Study 1: Insecticidal Efficacy

A study evaluated the effectiveness of hexaflumuron, utilizing this compound as an intermediate. Results demonstrated significant mortality rates in target pest populations, highlighting the compound's utility in pest management strategies.

Case Study 2: Toxicological Assessment

Toxicity assessments have shown that compounds related to propan-2-ol, including derivatives like this compound, can exhibit acute toxicity in various animal models. Symptoms observed include drowsiness and coordination issues, necessitating careful handling in agricultural applications .

Research Findings

Recent studies have focused on the synthesis pathways and biological evaluations of this compound. Notable findings include:

- Synthesis Pathways : The compound is synthesized via specific chemical reactions involving methanesulfonylation and cyclopropanation techniques.

- Biological Evaluations : Various assays have confirmed its insecticidal properties, supporting its role in developing environmentally friendly pesticides.

Propiedades

IUPAC Name |

2-(1-methylsulfonylcyclopropyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3S/c1-6(2,8)7(4-5-7)11(3,9)10/h8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLDZBJCHOTBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1(CC1)S(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.